

# Preclinical Profile of VMD-928: A Novel Allosteric and Irreversible TrkA Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

VMD-928 is an investigational, orally bioavailable small molecule that represents a novel class of tropomyosin receptor kinase A (TrkA) inhibitors.[1][2] As a highly selective, allosteric, and irreversible inhibitor of TrkA (also known as NTRK1), VMD-928 is being developed for the treatment of solid tumors and lymphoma.[1][3] Its unique mechanism of action, which circumvents the ATP-binding site, offers a potential therapeutic advantage in overcoming resistance to traditional ATP-competitive Trk inhibitors.[3] This technical guide provides a comprehensive overview of the available preclinical data on VMD-928, including its mechanism of action, in vitro selectivity, and qualitative in vivo findings, to support further research and development efforts.

## **Core Mechanism of Action**

VMD-928 is distinguished by its dual allosteric and irreversible mechanism of action.[3] Unlike conventional kinase inhibitors that compete with ATP for binding, VMD-928 binds to an allosteric site on the TrkA protein.[3] This binding is described as acting like a "molecular glue," inducing the dimerization of two TrkA proteins.[4][5] This action dose-dependently inhibits TrkA's function and subsequently blocks the activation of downstream signaling pathways critical for cancer cell proliferation and survival, such as the RAS/MAPK pathway, evidenced by the inhibition of activated ERK.[4][5] This non-competitive and irreversible binding profile suggests that VMD-928 may be effective against acquired resistance mutations in the ATP-



binding site, such as the G667C mutation, which can limit the efficacy of first-generation Trk inhibitors.[3]

# **Signaling Pathway**

The signaling pathway targeted by **VMD-928** originates with the binding of nerve growth factor (NGF) to the TrkA receptor, leading to its dimerization and autophosphorylation. This activation triggers downstream cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, differentiation, and survival.[1] **VMD-928** intervenes at the initial step by binding to TrkA allosterically and promoting an inactive dimer conformation, thereby preventing the activation of these downstream effectors.





Click to download full resolution via product page

VMD-928 Mechanism of Action on the TrkA Signaling Pathway.

## **Preclinical Data**



While specific quantitative preclinical data from IND-enabling studies are not extensively published in the public domain, information from clinical trial disclosures and meeting abstracts provides insight into the selectivity and activity of **VMD-928**.

#### In Vitro Studies

**VMD-928** has demonstrated a high degree of selectivity for TrkA. In vitro kinase screening assays have shown that **VMD-928** has minimal to no activity against a large panel of other kinases, including the closely related TrkB and TrkC receptors.

| Target Class       | Specific Targets              | Activity Level        | Citation |
|--------------------|-------------------------------|-----------------------|----------|
| Kinases            | 348 other kinases             | Little to no activity | [3]      |
| Trk Family Kinases | TrkB (NTRK2), TrkC<br>(NTRK3) | Little to no activity | [3]      |

#### In Vivo Studies

Preclinical in vivo studies have been conducted, and while detailed protocols and quantitative results are not publicly available, it has been reported that **VMD-928**, when administered as a single agent, has been shown to decrease the growth rate of some types of tumors in animal models.[6] Additionally, these studies have indicated that **VMD-928** may have analgesic properties, as it has been shown to decrease pain in animal studies.[6]

# **Experimental Protocols**

Detailed experimental protocols for the preclinical evaluation of **VMD-928** are not available in the public literature. However, a general workflow for the preclinical assessment of a targeted oncology agent like **VMD-928** would typically involve the following stages.





Click to download full resolution via product page

Generalized Preclinical to Clinical Workflow for VMD-928.



# **Summary and Future Directions**

VMD-928 is a first-in-class, orally bioavailable, allosteric, and irreversible inhibitor of TrkA with a promising preclinical profile characterized by high selectivity and a novel mechanism of action. This unique approach suggests potential efficacy against tumors that have developed resistance to conventional ATP-competitive Trk inhibitors. While detailed quantitative preclinical data remains largely proprietary, the available information indicates that VMD-928 effectively inhibits the TrkA signaling pathway and has demonstrated anti-tumor and analgesic effects in animal models. The ongoing Phase 1 clinical trial (NCT03556228) will provide further insights into the safety, pharmacokinetics, and anti-tumor activity of VMD-928 in patients with advanced solid tumors and lymphoma.[7] Further publication of preclinical data would be valuable to the scientific community to fully understand the therapeutic potential of this novel agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. ASCO American Society of Clinical Oncology [asco.org]
- 6. VMO-01C: An Open-Label, Multiple-Dose, Dose-Escalation Study to Investigate the Safety, Pharmacokinetics, and Pharmacodynamics of VMD-928 in Subjects with Solid Tumors or Lymphoma | Joint Clinical Trials Office [jcto.weill.cornell.edu]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Preclinical Profile of VMD-928: A Novel Allosteric and Irreversible TrkA Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617439#preclinical-studies-of-vmd-928]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com